Product packaging for H-Phg-OH(Cat. No.:CAS No. 69-91-0)

H-Phg-OH

Cat. No.: B7770783
CAS No.: 69-91-0
M. Wt: 151.16 g/mol
InChI Key: ZGUNAGUHMKGQNY-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of L-Phenylglycine as a Non-Proteinogenic Amino Acid in Research

L-Phenylglycine is a non-proteinogenic α-amino acid, meaning it is not one of the 20 amino acids genetically coded for in the synthesis of proteins. nih.govtaylorandfrancis.com Its structure is characterized by a phenyl group attached directly to the α-carbon of the glycine (B1666218) backbone. cymitquimica.com This direct attachment of a bulky aromatic side chain to the α-carbon, without the β-methylene spacer found in proteinogenic aromatic amino acids like phenylalanine, results in significant steric hindrance and restricted conformational freedom for the side chain. rsc.org This structural feature is a key determinant of its chemical reactivity and utility in various research applications. rsc.org As a chiral compound, L-Phenylglycine exists in two enantiomeric forms, with the L-isomer being a critical building block in various synthetic processes. cymitquimica.comfengchengroup.com

Significance of L-Phenylglycine in Diverse Research Disciplines

The importance of L-Phenylglycine spans multiple scientific fields, most notably in synthetic organic chemistry and medicinal chemistry. cymitquimica.comrsc.org It serves as a crucial chiral building block for the synthesis of a wide array of complex molecules. cymitquimica.com In medicinal chemistry, L-Phenylglycine is a vital precursor for the production of semi-synthetic β-lactam antibiotics, such as ampicillin (B1664943). researchgate.netacs.org Its incorporation into peptide chains can influence their biological activity, stability, and structural properties. ontosight.ai Furthermore, L-Phenylglycine and its derivatives are instrumental in asymmetric synthesis, where they are used as chiral auxiliaries and resolving agents to control the stereochemical outcome of reactions. netascientific.comjst.go.jp Its utility also extends to biochemical research for studying enzyme interactions and metabolic pathways. netascientific.com

Historical Context of L-Phenylglycine Research and Key Discoveries

The investigation of phenylglycine-type amino acids began to gain significant traction in the mid-20th century. Reports from the 1960s and 1970s identified phenylglycine as a component of peptide antibiotics like virginiamycin S and pristinamycin (B1678112) I. rsc.org The elucidation of the biosynthesis gene clusters for antibiotics such as pristinamycin in subsequent years provided deeper insights into the natural production of L-Phenylglycine. rsc.org While the related proteinogenic amino acid, phenylalanine, was first described in 1879 and synthesized in 1882, the specific biosynthetic pathways of L-phenylglycine were not identified until much later, with significant progress made in the 2010s. rsc.orgwikipedia.org These discoveries have paved the way for intensive research into the biosynthesis and application of this important non-proteinogenic amino acid. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2 B7770783 H-Phg-OH CAS No. 69-91-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUNAGUHMKGQNY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801022916
Record name L-Phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801022916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2935-35-5, 69-91-0
Record name L-Phenylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2935-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylglycine, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002935355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, .alpha.-amino-, (.alpha.S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801022916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-(+)-α-phenylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.009
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name α-phenylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.654
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLGLYCINE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I753R0XI6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Biocatalysis of L Phenylglycine

Natural Biosynthetic Pathways of L-Phenylglycine

The primary known natural biosynthetic route for L-Phenylglycine was first identified in the bacterium Streptomyces pristinaespiralis, the producer of the pristinamycin (B1678112) antibiotic. nih.govrsc.org This pathway originates from the shikimate pathway, a central metabolic route for the synthesis of aromatic amino acids in plants and microorganisms. nih.govfrontiersin.orglongdom.org

Enzymatic Conversion of Phenylpyruvate to L-Phenylglycine

The biosynthesis of L-Phenylglycine in S. pristinaespiralis begins with phenylpyruvate, a key intermediate derived from the shikimate pathway. nih.govnih.gov A series of enzymatic reactions then convert this precursor into the final L-Phenylglycine molecule. nih.govrsc.org This multi-step process highlights the intricate biochemical machinery that nature has evolved to produce this unique amino acid. nih.gov

Role of Specific Enzymes (e.g., PglB/C, PglA, PglD, PglE) in Biosynthesis

The genetic blueprint for L-Phenylglycine biosynthesis in S. pristinaespiralis is encoded within an operon-like structure containing five genes: pglA, pglB, pglC, pglD, and pglE. rsc.orguni-tuebingen.de These genes are co-transcribed as a multi-gene operon, indicating a coordinated regulation of the biosynthetic process. nih.gov The enzymes encoded by these genes each play a crucial role in the pathway:

PglB/C: This pyruvate (B1213749) dehydrogenase-like complex initiates the pathway by converting phenylpyruvate to phenylacetyl-CoA. nih.govnih.gov

PglA: This Phg dioxygenase oxidizes phenylacetyl-CoA to benzoylformyl-CoA. nih.gov Inactivation of the pglA gene has been shown to be essential for pristinamycin I production, demonstrating its critical role in the pathway. rsc.org

PglD: This thioesterase cleaves the CoA group from benzoylformyl-CoA, yielding phenylglyoxylate (B1224774). nih.govnih.gov

PglE: This aminotransferase catalyzes the final step, converting phenylglyoxylate to L-Phenylglycine. nih.gov It utilizes L-phenylalanine as the amino group donor, which in turn produces phenylpyruvate that can re-enter the biosynthetic pathway. nih.govresearchgate.net

EnzymeGeneFunction
Phenylpyruvate Dehydrogenase-like ComplexPglB/CConverts phenylpyruvate to phenylacetyl-CoA
Phg DioxygenasePglAOxidizes phenylacetyl-CoA to benzoylformyl-CoA
ThioesterasePglDCleaves CoA from benzoylformyl-CoA to form phenylglyoxylate
AminotransferasePglEConverts phenylglyoxylate to L-Phenylglycine

L-Phenylglycine Biosynthesis in Streptomyces pristinaespiralis

The entire biosynthetic machinery for L-Phenylglycine is housed within the pristinamycin biosynthetic gene cluster of S. pristinaespiralis. rsc.orgnih.gov The pglA-E genes are located downstream of the nonribosomal peptide synthetase (NRPS) genes responsible for pristinamycin synthesis and are under the control of a pathway-specific transcriptional activator. nih.gov This close genetic linkage ensures the coordinated production of L-Phenylglycine as a precursor for the antibiotic. nih.gov The final L-Phenylglycine molecule is incorporated as the last amino acid into the pristinamycin I peptide chain by the NRPS enzyme SnbDE. nih.govrsc.org

Relationship to Aromatic Amino Acid Biosynthesis

The biosynthesis of L-Phenylglycine is intrinsically linked to the broader pathway of aromatic amino acid synthesis. nih.gov It originates from the shikimate pathway, which is the central route for producing the proteinogenic aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms. frontiersin.orglongdom.orgnih.gov The starting material for L-Phenylglycine synthesis, phenylpyruvate, is a direct derivative of this pathway. nih.govfrontiersin.org This connection highlights how specialized metabolic pathways, like that for L-Phenylglycine, often branch off from primary metabolic routes to generate diverse and complex molecules. rsc.org

Engineered Biosynthetic Pathways for L-Phenylglycine Production

The growing demand for enantiopure amino acids like L-Phenylglycine in the pharmaceutical and agrochemical industries has spurred the development of engineered biosynthetic pathways. frontiersin.orgbiorxiv.org These approaches aim to create microbial cell factories capable of efficiently producing L-Phenylglycine from renewable resources, offering a more sustainable and environmentally friendly alternative to traditional chemical synthesis. nih.gov

Genetic Engineering Approaches in Microbial Hosts (e.g., Escherichia coli)

Escherichia coli is a favored host for metabolic engineering due to its well-characterized genetics, rapid growth, and ability to utilize various cheap carbon sources. mdpi.comresearchgate.net Several strategies have been employed to engineer E. coli for L-Phenylglycine production.

One approach involves constructing artificial biosynthetic pathways by introducing heterologous genes from different microbial sources. frontiersin.orgresearchgate.net For instance, an artificial pathway consisting of L-4-hydroxymandelate synthase (HmaS), L-4-hydroxymandelate oxidase (Hmo), and L-4-hydroxyphenylglycine transaminase (HpgT) has been successfully expressed in E. coli. frontiersin.org By deleting genes responsible for competing pathways, such as tyrB and aspC, the production of L-Phenylglycine can be significantly enhanced. frontiersin.orgresearchgate.net

Another strategy focuses on creating multi-enzyme cascade systems within E. coli. One such system, a four-step enzymatic cascade, was developed for the efficient conversion of L-phenylalanine to L-Phenylglycine. biorxiv.org This system utilized an L-amino acid deaminase, a hydroxymandelate synthase, an (S)-mandelate dehydrogenase, and a leucine (B10760876) dehydrogenase to achieve a near-complete conversion of the substrate. biorxiv.org

These genetic engineering efforts have demonstrated the potential for creating robust microbial platforms for the sustainable production of L-Phenylglycine, with some engineered E. coli strains achieving significant titers and yields. frontiersin.orgbiorxiv.org

Engineering StrategyHost OrganismKey Genes/EnzymesOutcome
Artificial Biosynthetic PathwayEscherichia coliHmaS, Hmo, HpgTIncreased L-Phenylglycine production, further enhanced by deleting competing pathway genes. frontiersin.org
Multi-Enzyme CascadeEscherichia coliL-amino acid deaminase, HmaS, (S)-mandelate dehydrogenase, Leucine dehydrogenaseHigh conversion of L-phenylalanine to L-Phenylglycine. biorxiv.org
Systems Level EngineeringEscherichia coliInactivation of PTS, engineering of TyrRIncreased precursor supply for aromatic amino acid biosynthesis. researchgate.netnih.gov

Biocatalytic Cascades for L-Phenylglycine Synthesis

The production of L-Phenylglycine (L-Phg), a valuable non-proteinogenic amino acid, is increasingly shifting towards biocatalytic methods due to their high enantioselectivity and environmental sustainability compared to traditional chemical synthesis. nih.gov Multi-enzyme biocatalytic cascades, which perform sequential reactions in a single pot, are a particularly effective strategy for synthesizing this important compound. semanticscholar.org

From L-Phenylalanine as a Substrate

One prominent biocatalytic route utilizes the readily available and renewable amino acid L-phenylalanine (L-Phe) as a starting material. biorxiv.org Researchers have successfully engineered multi-enzyme cascades in host organisms like Escherichia coli to achieve this conversion. nih.gov

An initial pathway design involved expressing five enzymes: L-amino acid deaminase (LAAD) from Proteus mirabilis, hydroxymandelate synthase (HmaS) from Amycolatopsis orientalis, (S)-mandelate dehydrogenase (SMDH) from Pseudomonas putida, along with an endogenous aminotransferase (AT) and L-glutamate dehydrogenase (GluDH) from E. coli. biorxiv.orgnih.gov This five-enzyme system, however, demonstrated limited efficiency, converting only 10 mM of L-Phe to 7.21±0.15 mM of L-Phg. biorxiv.orgnih.gov The accumulation of the intermediate benzoylformic acid indicated that the transamination step, which relies on L-glutamate as the amine donor, was the rate-limiting factor in the cascade. biorxiv.orgnih.gov

To overcome this bottleneck, a more streamlined four-step enzymatic cascade was developed. nih.gov This improved system replaced the aminotransferase and L-glutamate dehydrogenase with a single enzyme, leucine dehydrogenase (LeuDH) from Bacillus cereus. biorxiv.orgnih.gov This modification bypassed the need for L-glutamate as the amine donor and proved significantly more efficient. nih.gov The optimized four-enzyme cascade, consisting of LAAD, HmaS, SMDH, and LeuDH, achieved a near-quantitative conversion of 40 mM L-Phe into 39.97±3.84 mM L-Phg (equivalent to 6.04±0.58 g/L) within 12 hours. biorxiv.orgnih.gov Another study reported the production of 34 mM (5.1 g/L) L-Phg from 40 mM L-Phe in 24 hours, reaching an 85% conversion rate. biorxiv.org

Table 1: Comparison of Biocatalytic Cascades from L-Phenylalanine

Cascade System Key Enzymes Substrate Conc. (mM) Product Conc. (mM) Conversion Reference
5-Enzyme Cascade LAAD, HmaS, SMDH, AT, GluDH 10 7.21 ~72% nih.gov, biorxiv.org
From Racemic Mandelic Acid

An alternative and widely explored strategy for L-Phg synthesis is the deracemization of racemic mandelic acid. nih.govresearchgate.net This approach employs a redox-neutral biocatalytic cascade that typically involves three enzymes operating in one pot. researchgate.netuga.edu The cascade consists of three key steps: racemization of the starting material, enantioselective oxidation of one enantiomer, and stereoselective reductive amination of the resulting intermediate. uga.edu

In this system, a mandelate (B1228975) racemase interconverts the enantiomers of mandelic acid, allowing for a theoretical 100% conversion of the racemic mixture. uga.edu A D-mandelate dehydrogenase (DMDH) enantioselectively oxidizes D-mandelic acid to the intermediate, phenylglyoxylic acid (also known as benzoylformic acid). researchgate.netacs.org Simultaneously, an L-leucine dehydrogenase (LeuDH) catalyzes the stereoselective reductive amination of this intermediate to produce optically pure L-Phg with an enantiomeric excess (e.e.) often greater than 99%. nih.govacs.org

A significant advantage of this "hydrogen-borrowing" cascade is the internal recycling of the nicotinamide (B372718) cofactor (NAD+/NADH). researchgate.netacs.org The NADH generated during the oxidation of D-mandelic acid is consumed in the reductive amination step, eliminating the need for an external cofactor regeneration system. uga.edu

Several research groups have optimized this cascade. One study established a system using mandelate racemase from Pseudomonas putida, D-mandelate dehydrogenase from Lactobacillus brevis, and L-leucine dehydrogenase from Exiguobacterium sibiricum. acs.org This system successfully converted 200 mM of racemic mandelic acid into L-Phg with over 96% conversion and an isolated yield of 86.5% on a 1-liter scale. acs.orgresearchgate.net Another engineered E. coli strain co-expressing a mandelate racemase, D-mandelate dehydrogenase, and L-leucine dehydrogenase achieved a yield of 87.89% and a space-time yield of 79.70 g·L⁻¹·d⁻¹. nih.gov

Table 2: Performance of Biocatalytic Cascades from Racemic Mandelic Acid

Enzymes Used Substrate Conc. Conversion Enantiomeric Excess (e.e.) Scale Reference
Mandelate Racemase, D-MDH, L-AADH 5 g/L 94% >97% Lab Scale uga.edu
Mandelate Racemase (P. putida), D-MDH (L. brevis), LeuDH (E. sibiricum) 200 mM (30.4 g) >96% >99% 1 L nih.gov, acs.org
Using Engineered Cofactor Self-Sufficient Systems

A major challenge in whole-cell biocatalysis is the potential shortage of essential cofactors like NADH and co-substrates such as 2-oxoglutarate and ammonium (B1175870) ions (NH₄⁺). nih.gov To address this, engineered cofactor self-sufficient systems have been designed. nih.gov These systems create a closed-loop metabolic pathway where by-products are recycled back into necessary cofactors. nih.gov

In the context of L-Phg synthesis from L-Phe, a cofactor self-sufficient system was introduced into E. coli. nih.gov This system was designed to convert the by-product L-glutamate and spent NAD⁺ back into 2-oxoglutarate, NADH, and NH₄⁺ simultaneously. nih.gov The introduction of this cofactor regeneration module led to a 2.5-fold increase in L-Phg production, reaching 2.82 mM. nih.gov

To further enhance the efficiency and reduce the loss of these regenerated cofactors, a protein scaffold was constructed. nih.gov This scaffold spatially co-localizes the enzymes of the synthesis pathway and the cofactor regeneration module, facilitating efficient substrate channeling. nih.gov This architectural enhancement further improved L-Phg production to 3.72 mM, achieving a yield of 0.34 g of L-Phg per gram of L-Phe. nih.gov Such self-sufficient systems are also being designed for other phenylglycine derivatives, like D-p-hydroxyphenylglycine (D-HPG), starting from glucose or L-phenylalanine. acs.org

Enzyme Discovery and Engineering for Enhanced L-Phenylglycine Synthesis

The efficiency of biocatalytic cascades for L-Phg production is highly dependent on the activity and stability of the constituent enzymes. Significant research has focused on discovering new enzymes and engineering existing ones to improve their catalytic properties. nih.gov

Hydroxymandelate Synthase (HmaS) and Hydroxymandelate Oxidase (Hmo)

Hydroxymandelate synthase (HmaS) and hydroxymandelate oxidase (Hmo) are two critical enzymes in the biosynthetic pathway that converts phenylpyruvate derivatives into L-Phg. semanticscholar.orgfrontiersin.org

Hydroxymandelate Oxidase (Hmo) is an FMN-dependent enzyme that catalyzes the subsequent oxidation step. rsc.orguniprot.org It converts the L-4-hydroxymandelate (or mandelate) produced by HmaS into the corresponding α-keto acid, such as 4-hydroxybenzoylformate or phenylglyoxylic acid. rsc.orguniprot.org This enzyme is stereospecific and cannot oxidize the D-isomer of its substrate. rsc.org Like HmaS, identifying more active Hmo enzymes is crucial for optimizing the L-Phg synthesis pathway. nih.gov Deleting both hmaS and hmo genes in glycopeptide antibiotic producers like A. balhimycina completely abolishes the biosynthesis of the hydroxyphenylglycine moiety, demonstrating their essential role. nih.gov

Leucine Dehydrogenase (LeuDH) in L-Phenylglycine Production

Leucine dehydrogenase (LeuDH, EC 1.4.1.9) is a NAD⁺-dependent oxidoreductase that has become a key enzyme in the final step of many L-Phg synthesis cascades. nih.govfrontiersin.org It catalyzes the reversible reductive amination of α-keto acids to their corresponding L-amino acids. acs.orgmdpi.com

LeuDH enzymes from various sources, including Bacillus cereus, Bacillus clausii, and Exiguobacterium sibiricum, have been successfully employed. nih.govacs.orgacs.org In cascades starting from racemic mandelic acid, LeuDH works in tandem with mandelate racemase and D-mandelate dehydrogenase for the efficient, redox-neutral synthesis of L-Phg. nih.govnih.gov In pathways starting from L-Phe, the substitution of a transaminase/glutamate (B1630785) dehydrogenase pair with LeuDH from Bacillus cereus increased the final L-Phg concentration from 7.21 mM to nearly 40 mM. nih.gov Protein engineering efforts are ongoing to reshape the substrate-binding pocket of LeuDH to enhance its activity and expand its substrate scope to include various substituted benzoylformic acids for the synthesis of L-Phg derivatives. acs.org

Table 3: List of Compound Names

Compound Name Abbreviation
L-Phenylglycine L-Phg
L-Phenylalanine L-Phe
D-p-Hydroxyphenylglycine D-HPG
Mandelic Acid -
Phenylglyoxylic Acid / Benzoylformic Acid PG / BFA
L-amino acid deaminase LAAD
Hydroxymandelate synthase HmaS
(S)-mandelate dehydrogenase SMDH
Aminotransferase AT
L-glutamate dehydrogenase GluDH
Leucine Dehydrogenase LeuDH
D-mandelate dehydrogenase DMDH
Nicotinamide adenine (B156593) dinucleotide (oxidized) NAD⁺
Nicotinamide adenine dinucleotide (reduced) NADH
4-hydroxyphenylpyruvate HPP
L-4-hydroxymandelate -
4-hydroxybenzoylformate -
Flavin mononucleotide FMN
2-oxoglutarate / α-ketoglutarate 2-OG / α-KG
Other Aminotransferases and Dehydrogenases

Beyond the primary enzymes involved in L-phenylglycine (L-Phg) biosynthesis, a range of other aminotransferases and dehydrogenases have been identified and engineered to enhance production efficiency and substrate scope. These enzymes play crucial roles in the reductive amination of the precursor phenylglyoxylate (also known as benzoylformic acid) or in multi-step cascade reactions starting from different precursors.

Leucine dehydrogenase (LeuDH) has emerged as a particularly effective enzyme for the final amination step. An amino acid dehydrogenase from Bacillus clausii (BcAADH), which also exhibits high activity towards 4-methyl-2-oxopentanoic acid (the keto acid of leucine), has been successfully used for the preparation of L-phenylglycine from benzoylformic acid. jiangnan.edu.cnrsc.org This enzyme can catalyze both reductive amination and oxidative deamination, with optimal pHs of 9.5 and 10.5, respectively. jiangnan.edu.cn Similarly, LeuDH from Bacillus cereus and Exiguobacterium sibiricum have been employed in cascade reactions to produce L-Phg. ciac.jl.cnbiorxiv.org In one such cascade, D-mandelate dehydrogenase (DMDH) from Lactobacillus brevis and mandelate racemase are coupled with LeuDH to convert racemic mandelic acid into L-phenylglycine with high conversion and enantiomeric excess. jiangnan.edu.cn

Aromatic aminotransferases (AroAT) are also utilized. For instance, a thermophilic AroAT from Bacillus sp. T30 has been used for the asymmetric synthesis of L-phenylglycine from phenylglyoxylate, achieving a conversion yield of over 93% at 60°C with L-glutamate as the amino donor. researchgate.net In Escherichia coli, the native aromatic amino acid aminotransferase (TyrB) can be overexpressed to facilitate the transamination step. researchgate.netnih.gov

To drive the reductive amination reactions, which are often dependent on the cofactor NADH, various dehydrogenases are employed in cofactor regeneration systems. Formate (B1220265) dehydrogenase (FDH) is widely used as it catalyzes the oxidation of formate to carbon dioxide while reducing NAD+ to NADH. nih.govresearchgate.net This approach is favored because the product, CO2, is easily removed from the reaction system. researchgate.net Similarly, glucose dehydrogenase (GDH) from organisms like Bacillus megaterium is co-expressed to regenerate NADH, utilizing glucose as a sacrificial substrate. jiangnan.edu.cn Glutamate dehydrogenase (GDH) offers a self-sufficient cofactor regeneration module by using the by-product L-glutamate to produce α-ketoglutarate and NADH. nih.gov

Other key enzymes include D-phenylglycine aminotransferase (DPAT) from Pseudomonas stutzeri, a unique stereo-inverting enzyme that can produce D-phenylglycine from L-glutamate, and has been a target for engineering to alter its specificity. researchgate.netosti.govrsc.org Additionally, L-4-hydroxyphenylglycine aminotransferase (HpgT) from Amycolatopsis orientalis and phenylglycine aminotransferase (PglE) from Streptomyces pristinaespiralis are involved in the biosynthesis of phenylglycine and its derivatives in their native hosts. nih.govresearchgate.netresearchgate.netnih.gov

Table 1: Selected Aminotransferases and Dehydrogenases in L-Phenylglycine Biosynthesis

Enzyme Abbreviation Source Organism Function in L-Phg Synthesis Cofactor Reference
Leucine Dehydrogenase LeuDH Bacillus clausii, Bacillus cereus Reductive amination of phenylglyoxylate NADH jiangnan.edu.cnbiorxiv.orgnih.govacs.org
Aromatic Aminotransferase AroAT Bacillus sp. T30 Transamination of phenylglyoxylate Pyridoxal 5'-phosphate (PLP) researchgate.net
Formate Dehydrogenase FDH Bacillus simplex NADH regeneration NAD+ researchgate.net
Glucose Dehydrogenase GDH Bacillus megaterium NADH regeneration NAD+ jiangnan.edu.cn
Glutamate Dehydrogenase GDH Escherichia coli NADH regeneration NAD(P)+ nih.gov
D-mandelate Dehydrogenase DMDH Lactobacillus brevis Oxidation of D-mandelate to phenylglyoxylate NAD+ jiangnan.edu.cnciac.jl.cn
Phenylglycine Aminotransferase PglE Streptomyces pristinaespiralis Transamination of phenylglyoxylate PLP nih.govnih.gov

Optimization of Fermentative Production and Biotransformation Conditions

The efficient production of L-phenylglycine through biotechnological routes relies heavily on the optimization of both the fermentation process for biomass generation and the conditions for the biotransformation itself. These optimizations aim to maximize titer, yield, and productivity while minimizing costs and environmental impact. researchgate.net

For fermentative processes, particularly when using engineered microbial hosts like Escherichia coli or Streptomyces, several factors are critical. researchgate.netnih.gov The composition of the culture medium is a primary focus. Statistical experimental designs are often employed to identify the most significant medium components. thaiscience.info Key factors include the choice and concentration of the carbon source (e.g., glucose, glycerol), nitrogen source (e.g., ammonium sulfate, yeast extract), and essential minerals like phosphates. thaiscience.infonih.govtandfonline.com For instance, crude glycerol, a byproduct of biodiesel production, has been successfully used as a cost-effective carbon source for producing L-phenylalanine, a precursor to L-Phg. thaiscience.info

Process parameters during fermentation also require careful control. These include pH, temperature, agitation speed, and aeration rate (dissolved oxygen). nih.govplos.orgresearchgate.netnih.gov For example, in the production of phenylpyruvic acid (a direct precursor to L-Phg) by engineered E. coli, optimal conditions were found to be an agitation speed of 500 rpm and an aeration rate of 1.5 vvm. plos.orgnih.gov Two-stage temperature control strategies have also been implemented to balance cell growth and product formation. plos.orgnih.gov

In whole-cell biotransformation processes, where resting cells are used as catalysts, optimization focuses on creating the ideal environment for the enzymatic conversion. researchgate.net Critical parameters include:

Biocatalyst Concentration : The ratio of substrate to whole-cell catalyst is optimized to ensure efficient conversion without overloading the system. researchgate.net

Substrate Concentration : High substrate concentrations can lead to substrate inhibition, so the optimal starting concentration must be determined. capes.gov.br For the conversion of trans-cinnamic acid, concentrations above 70 mM were found to be inhibitory. capes.gov.br

pH and Temperature : The optimal pH and temperature are determined to maximize enzyme activity and stability. For the conversion of phenylglyoxylate using a thermophilic aminotransferase, the reaction was run at 60°C. researchgate.net In another process using yeast, the optimal pH varied significantly between different strains, ranging from pH 8.5 to 10. researchgate.netcapes.gov.br

Cofactor and Amine Donor Supply : For dehydrogenase and aminotransferase reactions, ensuring a sufficient supply of cofactors (like NADH) and amine donors (like ammonia (B1221849) or L-glutamate) is essential. nih.govcapes.gov.br

To overcome challenges like product toxicity or unfavorable reaction equilibria, in situ product removal (ISPR) techniques, such as crystallization or adsorption, can be integrated into the bioprocess. researchgate.net

Table 2: Optimization Parameters for L-Phenylglycine and Precursor Production

Process Microorganism/Enzyme Key Optimized Parameters Optimal Values Achieved Titer/Yield Reference
L-Phg Biotransformation Engineered E. coli (with LeuDH & FDH) Temperature, pH, Substrate concentration 30°C, pH 8.0, 60 g/L Phenylglyoxylic acid 60.2 g/L L-Phg (99% yield) nih.govresearchgate.net
L-Phg Biotransformation Bacillus sp. T30 (AroAT) Temperature, Substrate concentration 60°C, 150 mM Phenylglyoxylate >93% conversion researchgate.net
Phenylpyruvic Acid Biotransformation Engineered E. coli Agitation, Aeration, Substrate concentration 500 rpm, 1.5 vvm, 30 g/L L-phenylalanine 75.1 g/L PPA (93.9% yield) plos.orgnih.gov
L-Phenylalanine Fermentation Recombinant E. coli Medium components, Fermentation time Optimized medium, 30.29 h 1.03 g/L L-phenylalanine thaiscience.info

Comparison of Chemical and Biocatalytic Synthesis Methodologies for L-Phenylglycine

The synthesis of enantiomerically pure L-phenylglycine can be achieved through both traditional chemical methods and modern biocatalytic routes. A comparison of these methodologies reveals significant differences in terms of efficiency, environmental impact, and selectivity. jiangnan.edu.cnbiorxiv.org

Chemical synthesis, often employing methods like the Strecker reaction, typically involves the use of harsh reaction conditions, such as strong acids or bases, high temperatures, and pressures. acs.orgfrontiersin.org These processes frequently rely on toxic reagents, including cyanides, and expensive heavy metal catalysts. jiangnan.edu.cnacs.orgrsc.org A major drawback of many chemical routes is the lack of stereoselectivity, resulting in a racemic mixture of D- and L-enantiomers that requires subsequent, often difficult and costly, resolution steps to obtain the desired optically pure L-phenylglycine. biorxiv.orgrsc.org The use of organic solvents and hazardous materials also leads to significant waste generation and a larger environmental footprint. jiangnan.edu.cnbiorxiv.org

In stark contrast, biocatalytic synthesis offers a green and sustainable alternative. nih.govfrontiersin.org This approach utilizes enzymes or whole microbial cells as catalysts, which operate under mild, aqueous conditions (ambient temperature and neutral pH). biorxiv.orgrsc.orgillinois.edu The inherent high enantioselectivity of enzymes like aminotransferases and dehydrogenases allows for the direct production of L-phenylglycine with very high optical purity (>99% enantiomeric excess), eliminating the need for chiral resolution. jiangnan.edu.cnciac.jl.cnacs.org

Table 3: Comparison of Chemical vs. Biocatalytic Synthesis of L-Phenylglycine

Feature Chemical Synthesis (e.g., Strecker Reaction) Biocatalytic Synthesis
Selectivity Often produces racemic mixtures, requiring chiral resolution. biorxiv.orgrsc.org Highly enantioselective, directly yielding optically pure L-Phg (>99% e.e.). jiangnan.edu.cnciac.jl.cnacs.org
Reaction Conditions Harsh (e.g., extreme pH, high temperature/pressure). acs.orgrsc.org Mild (e.g., near-neutral pH, ambient temperature). biorxiv.orgillinois.edu
Reagents & Solvents Uses toxic reagents (e.g., cyanide) and organic solvents. jiangnan.edu.cnbiorxiv.org Uses aqueous media; avoids toxic chemicals. biorxiv.orgrsc.org
Catalysts Often requires expensive and toxic heavy metal catalysts. acs.orgrsc.org Uses renewable and biodegradable enzymes or whole cells. nih.govillinois.edu
Process Complexity Multiple steps, including protection, deprotection, and resolution. illinois.edu Can be performed in one-pot cascade reactions, simplifying the process. biorxiv.orgrsc.org
Environmental Impact High waste generation, significant environmental and safety concerns. jiangnan.edu.cnrsc.org Green and sustainable; minimal and non-toxic waste. nih.govfrontiersin.org

| Feedstocks | Typically derived from petrochemicals. | Can utilize renewable feedstocks like glucose or other amino acids. biorxiv.orgresearchgate.net |

L Phenylglycine in Organic Synthesis and Catalysis Research

L-Phenylglycine as a Chiral Building Block in Asymmetric Synthesis

L-Phenylglycine serves as a versatile chiral building block in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. cymitquimica.comresearchgate.net Its rigid structure and defined stereochemistry are instrumental in transferring chirality to new molecules. rsc.org This is particularly evident in the synthesis of various biologically active compounds and pharmaceuticals. cymitquimica.comacs.org For instance, L-phenylglycine is a key precursor in the synthesis of β-lactam antibiotics like ampicillin (B1664943). acs.org

The application of L-phenylglycine and its derivatives extends to the synthesis of other complex molecules. For example, L-cyclohexylalanine and its derivatives, which can be synthesized from L-phenylalanine, are used in creating peptide isosteres for peptidomimetic therapeutic agents. acs.org The synthesis of these compounds often involves the reduction of the aromatic ring of the phenylalanine precursor. acs.org

The utility of L-phenylglycine as a chiral building block is further demonstrated in the synthesis of noncanonical α-amino acids, which are valuable in medicinal chemistry and chemical biology. rsc.org These non-natural amino acids are incorporated into peptides and proteins to enhance their activity or stability. rsc.org

Table 1: Examples of L-Phenylglycine as a Chiral Building Block

Target Molecule/ClassRole of L-PhenylglycineReference(s)
β-lactam antibiotics (e.g., ampicillin)Key chiral precursor acs.org
Peptide isosteresPrecursor to L-cyclohexylalanine derivatives acs.org
Noncanonical α-amino acidsChiral starting material rsc.org
(2R, 3S)-three-3-arylserine derivativesUtilized in a chiral template for synthesis renyi.hu

Applications in Enantioselective Catalysis

The principles of chirality inherent in L-phenylglycine are also harnessed in the development of enantioselective catalysts. These catalysts are designed to preferentially produce one enantiomer of a product over the other.

Recent research has focused on the use of L-phenylglycine derivatives to construct chiral supramolecular nanozymes. These nanozymes are self-assembled structures that mimic the catalytic activity of natural enzymes. For example, L-phenylglycine amphiphiles, when combined with metal ions, can self-assemble into chiral nanoribbons. rsc.orgrsc.org These structures have shown peroxidase-like activity and can catalyze oxidation reactions with enantioselectivity. rsc.orgrsc.org

Specifically, supramolecular nanozymes constructed from L-phenylglycine amphiphiles (L-PhgC16) and metal ions have been used to catalyze the oxidation of 3,4-dihydroxy-L/D-phenylalanine (L/D-DOPA). rsc.orgrsc.org The resulting nanozymes, such as (M)-L-PhgC16-NR-M(II), have demonstrated a preference for oxidizing D-DOPA, while their enantiomeric counterparts, (P)-D-PhgC16-NR-M(II), selectively oxidize L-DOPA. rsc.org The efficiency and selectivity of these nanozymes are influenced by the synergistic effect between the metal ions and the chiral nanostructures. rsc.orgrsc.org

Further studies have shown that the self-assembly of L-phenylglycine-based amphiphiles with Cu(II) can form chiral supramolecular nanohelices. nih.gov These nanohelices act as robust catalysts for asymmetric Diels-Alder reactions, achieving high enantioselectivity (>90% enantiomeric excess). nih.gov

This supramolecular chirality creates a specific stereochemical microenvironment that influences how the substrate binds to the catalyst's active site. nih.gov Molecular dynamics simulations and experimental evidence suggest that the arrangement of the amphiphiles within the supramolecular assembly is crucial for achieving high enantioselectivity. nih.gov The transfer of chirality can occur from the supramolecular nanohelices to the coordinated metal ion and then to the substrate. nih.gov

The process of asymmetric autocatalysis, where the chiral product itself acts as a catalyst for its own formation, is another mechanism for chirality amplification. rsc.org This process relies on the catalyst's ability to self-replicate while inhibiting the activity of its enantiomer. rsc.org

Chiral Supramolecular Nanozymes for Enantioselective Reactions

Peptide Synthesis Utilizing L-Phenylglycine

L-Phenylglycine is also a valuable component in peptide chemistry, where it is incorporated into peptide chains to influence their structure and function. cymitquimica.comchemimpex.com

L-Phenylglycine is a constituent of various non-ribosomal peptides (NRPs), which are a class of natural products synthesized by microorganisms without the use of ribosomes. rsc.orgcirad.fr These peptides often exhibit a wide range of biological activities. igem.org The incorporation of non-proteinogenic amino acids like L-phenylglycine is a hallmark of non-ribosomal peptide synthesis and contributes to the structural diversity of these molecules. rsc.orgnih.gov

The selection and activation of amino acid building blocks in NRP synthesis are carried out by adenylation (A) domains within the non-ribosomal peptide synthetase (NRPS) machinery. rsc.orgigem.org These A-domains are responsible for recognizing and activating specific amino acids, including L-phenylglycine. rsc.org The presence of L-phenylglycine in a peptide is often an indicator of its non-ribosomal origin. rsc.org Examples of NRPs containing phenylglycine residues include pristinamycin (B1678112) and certain glycopeptide antibiotics. rsc.orgrsc.org

Derivatives of L-phenylglycine are widely used in peptide synthesis to facilitate the controlled and efficient creation of peptides. chemimpex.comontosight.ai A common derivative is Fmoc-L-phenylglycine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. chemimpex.comontosight.ai This protection prevents unwanted reactions during peptide synthesis, allowing for the precise and sequential addition of amino acids to a growing peptide chain, often on a solid support. chemimpex.comontosight.ai

The introduction of L-phenylglycine residues can significantly impact the biological activity, stability, and structural properties of the resulting peptide. ontosight.ai The unique steric properties of L-phenylglycine, with its bulky aromatic side chain directly attached to the α-carbon, can impose conformational constraints on the peptide backbone. rsc.org

It is important to note that the use of L-phenylglycine in peptide synthesis requires careful control of reaction conditions to prevent racemization, as the α-proton is relatively acidic and can be abstracted under basic conditions. mdpi.com

Biological and Medicinal Chemistry Research Involving L Phenylglycine

L-Phenylglycine as a Component of Natural Products and Antibiotics

L-Phenylglycine is a rare amino acid found in a limited number of naturally occurring compounds, most notably in complex antibiotics produced by microorganisms. nih.govnih.govresearchgate.net Its incorporation into these molecules is crucial for their antibiotic function. Phenylglycine-type amino acids, including 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg), are characteristic features of a wide array of peptide natural products. rsc.orgrsc.org

L-Phenylglycine is a constituent of the streptogramin group of antibiotics, specifically pristinamycin (B1678112) I and virginiamycin S. nih.govnih.govresearchgate.net These related antibiotics are produced by various Streptomyces species. rsc.org

Pristinamycin I: Produced by Streptomyces pristinaespiralis, pristinamycin I is a cyclic heptapeptide (B1575542) antibiotic. rsc.org The biosynthesis involves nonribosomal peptide synthetases (NRPSs) that incorporate L-Phenylglycine as the final amino acid in the peptide chain. nih.gov Pristinamycin I consists of seven amino acids, including five non-canonical residues: L-hydroxypicolinic acid, L-aminobutyric acid, 4-N,N-dimethylamino-L-phenylalanine, 4-oxo-L-pipecolic acid, and L-phenylglycine. rsc.org

Virginiamycin S: Produced by Streptomyces virginiae, virginiamycin S shares the same core structure as pristinamycin I. rsc.org It is also a heptameric cyclic peptide and includes L-Phenylglycine as a key structural component. rsc.orgresearchgate.net The primary difference between the two is the substitution of L-phenylalanine in virginiamycin S for the 4-N,N-dimethylamino-L-phenylalanine found in pristinamycin I. rsc.org

These streptogramin antibiotics function by inhibiting protein synthesis in Gram-positive bacteria. rsc.org They bind to the 50S ribosomal subunit, which halts the elongation of protein chains and leads to the premature release of peptides. rsc.org

Table 1: L-Phenylglycine in Natural Antibiotics

AntibioticClassProducing OrganismRole of L-Phenylglycine
Pristinamycin I StreptograminStreptomyces pristinaespiralisStructural component of the cyclic peptide. nih.govrsc.org
Virginiamycin S StreptograminStreptomyces virginiaeStructural component of the cyclic peptide. nih.govrsc.org

Phenylglycine-type amino acids are fundamental to the structure and function of glycopeptide antibiotics (GPAs), a class of drugs used as last-resort treatments for resistant bacterial infections. nih.govnih.gov While L-Phenylglycine itself is a member of this family, its hydroxylated derivatives, 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg), are more commonly found in GPAs like teicoplanin. rsc.orgrsc.org

The biosynthesis of GPAs relies on a nonribosomal peptide synthetase (NRPS) to assemble the core heptapeptide structure. nih.govnih.gov This machinery specifically incorporates the phenylglycine residues. nih.gov The stereochemistry of these residues is critical; for instance, the proper (L)-configuration of the terminal phenylglycine residue is necessary for the subsequent enzymatic cyclization cascade that forms the antibiotic's final, active structure. rsc.org Research using mutasynthesis—a technique that involves deleting the natural biosynthetic pathway and supplying unnatural amino acids—has demonstrated the possibility of incorporating modified phenylglycine residues, such as fluorinated phenylglycine, into the GPA scaffold. nih.govnih.gov This highlights the importance of the phenylglycine core to the NRPS machinery and opens avenues for creating novel antibiotic derivatives. nih.gov

Occurrence in Pristinamycin I and Virginiamycin S

L-Phenylglycine Derivatives in Drug Discovery and Development

The unique chemical structure of L-Phenylglycine makes it a valuable chiral building block for the synthesis of a wide range of pharmaceuticals. nih.gov It serves as a precursor or a core scaffold in the development of antibiotics, antitumor agents, and other therapeutic compounds. nih.govnih.gov

While L-Phenylglycine is a crucial natural product component, its enantiomer, D-Phenylglycine, is of significant industrial interest as a precursor for the production of various semisynthetic β-lactam antibiotics. nih.govresearchgate.net D-Phenylglycine forms the side chain of important penicillins and cephalosporins. nih.govresearchgate.net This includes widely used antibiotics such as ampicillin (B1664943), cephalexin, and cefaclor. nih.govresearchgate.net The process often involves an enzymatic reaction coupling a D-phenylglycine derivative with a β-lactam nucleus, such as 6-aminopenicillanic acid (6-APA). google.com

L-Phenylglycine is a recognized precursor in the synthesis of the prominent antitumor agent Taxol (paclitaxel). nih.govnih.gov Taxol's complex structure includes a C-13 phenylpropanoid side chain, which is essential for its biological activity of promoting microtubule assembly and causing cytotoxicity in cancer cells. igem.org Synthetic routes to this crucial side chain, (2R,3S)-N-benzoyl-3-phenylisoserine, have been developed starting from L-Phenylglycine. thieme-connect.comacs.org These syntheses leverage L-Phenylglycine as a chiral starting material to construct the correct stereochemistry of the Taxol side chain, demonstrating its utility in the total synthesis of complex natural products. thieme-connect.comresearchgate.net

Histone deacetylases (HDACs) are important epigenetic targets in cancer therapy, and inhibitors of these enzymes have shown promise as antitumor drugs. nih.gov L-Phenylglycine has been successfully used as a central scaffold in the design and synthesis of novel HDAC inhibitors. nih.govresearchgate.net

In this context, the L-Phenylglycine structure serves as a "cap" group, which is one of the three key pharmacophoric features of an HDAC inhibitor. researchgate.netresearchgate.net Researchers have synthesized series of compounds where the L-Phenylglycine scaffold is modified to fine-tune the molecule's properties. nih.gov Several of these synthetic derivatives, including amides and ureido analogs, have demonstrated potent HDAC inhibitory activity, in some cases far exceeding that of the approved drug Suberoylanilide Hydroxamic Acid (SAHA). nih.govresearchgate.net Further structural modifications of these L-Phenylglycine-based leads have been pursued to improve their antiproliferative activity against tumor cell lines, with some compounds showing in vivo antitumor effects comparable to SAHA in xenograft models. nih.gov

Table 2: L-Phenylglycine in Drug Development

Drug ClassSpecific Example(s)Role of Phenylglycine
Beta-Lactam Antibiotics Ampicillin, CephalexinThe enantiomer, D-Phenylglycine , is a key side-chain precursor. nih.govresearchgate.net
Antitumor Agents Taxol (Paclitaxel)L-Phenylglycine is a chiral starting material for synthesizing the essential side chain. nih.govthieme-connect.comacs.org
HDAC Inhibitors Experimental (e.g., D3, D7, D18)L-Phenylglycine serves as a core scaffold for the inhibitor's "cap" group. nih.govresearchgate.net

Research on Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonists

L-phenylglycine derivatives have been a focus of research for developing novel agonists for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of lipid and glucose metabolism. mdpi.comresearchgate.net Synthetic agonists, such as thiazolidinediones (TZDs), are used as antidiabetic drugs but can have adverse effects. mdpi.comacs.orgmdpi.com This has led to the search for new compounds, including selective PPARγ modulators (SPPARMs), that can offer therapeutic benefits with a reduced side-effect profile. acs.orgresearchgate.net

In one line of research, L-phenylglycine derivatives were designed based on the structural features of TZD drugs and bioactive tyrosine derivatives. nih.gov An initial screening for PPARγ activated activity identified a novel molecule, M5, which showed efficient PPAR response element (PPRE) activation. nih.gov This compound was then used as a hit compound to synthesize further series of derivatives, leading to the discovery of molecule TM4h with even stronger PPRE relative activity. nih.gov Theoretical evaluations of the lead-likeness and safety of these active compounds were also conducted. nih.gov Another study designed and synthesized a different series of novel L-phenylglycine derivatives and found that several compounds exhibited significant PPRE agonistic activity, with some reaching over 88% of the activity of the positive control, pioglitazone. google.com These findings highlight the potential of L-phenylglycine derivatives as lead molecules for the development of new antidiabetic drugs that act as PPARγ agonists. nih.govgoogle.com

Antagonists of Metabotropic Glutamate (B1630785) Receptors

Derivatives of phenylglycine have been crucial in the development of the first definitive antagonists for metabotropic glutamate receptors (mGluRs), a family of G protein-coupled receptors activated by the neurotransmitter L-glutamate. nih.govgoogle.com These receptors are involved in numerous normal and pathophysiological processes in the central nervous system. google.com The lack of selective antagonists previously hindered the detailed characterization of individual mGluR subtypes. jneurosci.orgjneurosci.org

Research has produced a range of phenylglycine analogues with antagonist properties. nih.gov For instance, compounds like (S)-4-carboxyphenylglycine (S-4CPG) and (+)-alpha-methyl-4-carboxyphenylglycine ((+)-MCPG) were identified as mGluR1 antagonists. google.com Further studies investigated a series of phenylglycine derivatives for their agonist and antagonist activities across different mGluR subtypes, revealing that compounds such as (S)-4C3HPG, (S)-4CPG, and (+)-αM4CPG act as competitive antagonists for mGluR1. jneurosci.orgjneurosci.org The development of LY367385, a selective mGluR1 antagonist, has allowed for further discrimination between mGluR1 and mGluR5 subtypes, indicating that mGluR1 is involved in thalamic nociceptive processing. ucl.ac.uk These phenylglycine-based antagonists are valuable pharmacological tools for studying the physiological roles of mGluRs and their involvement in neurological diseases. nih.govnih.gov

Phenylglycine DerivativeReceptor Target/ActivityReference
(S)-4-Carboxyphenylglycine (S-4CPG)mGluR1 Antagonist google.com
(+)-alpha-methyl-4-carboxyphenylglycine ((+)-MCPG)mGluR1 Antagonist google.com
(S)-4-Carboxy-3-hydroxyphenylglycine (S-4C3HPG)Competitive mGluR1 Antagonist jneurosci.orgjneurosci.org
(+)-α-Methyl-4-carboxyphenylglycine ((+)-αM4CPG)Competitive mGluR1 Antagonist jneurosci.org
(RS)-α-Methyl-4-phosphonophenylglycine (MPPG)Group III mGluR Antagonist nih.gov
LY367385Selective mGluR1 Antagonist ucl.ac.uk

Arginine Mimetics in Dengue Protease Inhibitors

L-phenylglycine has been used as a structural scaffold to create arginine mimetics for inhibitors of the dengue virus NS2B-NS3 protease, a promising target for antiviral drug discovery. nih.govacs.org The protease's active site has a preference for basic amino acids like arginine. nih.govacs.org Research has focused on synthesizing peptidic inhibitors that replace arginine with phenylalanine and phenylglycine derivatives to mimic its basicity and structure. nih.govacs.org

Studies have shown that the type and position of substituents on the phenylglycine and phenylalanine side chains significantly affect the inhibitory activity against the dengue protease. nih.govacs.org For example, inhibitors containing (4-amidino)-L-phenylalanine have demonstrated nanomolar affinities for the enzyme. nih.govacs.org The use of unnatural amino acids like phenylglycine has led to considerable improvements in the activity of peptide-based NS2B-NS3 protease inhibitors. acs.org While docking results have sometimes been ambiguous, experimental evidence has helped to confirm the binding positions of these residues within the inhibitor-protease complex. acs.org These non-natural, basic amino acids derived from phenylglycine are also being explored for their potential in developing other peptidomimetic drugs. nih.govacs.org

Biological Interactions and Mechanisms

Racemization Mechanisms of Phenylglycines

Phenylglycine is known to be more susceptible to racemization—the conversion of a single enantiomer into a mixture of both—compared to many other amino acids. rsc.org This process is a significant concern in synthetic applications like peptide synthesis, as it can compromise the chiral purity of the final product. rsc.orgresearchgate.net The increased acidity of the benzylic α-proton in phenylglycine makes it prone to epimerization. researchgate.net

Two primary mechanisms for amino acid racemization are discussed in the literature. rsc.org The first, and more prominent for phenylglycine, involves the deprotonation of the α-carbon, which is facilitated by a base. rsc.orglookchem.com This step forms a planar carbanion intermediate that is stabilized by the delocalization of the negative charge into the aromatic ring. rsc.org Subsequent reprotonation can occur from either side, leading to racemization. rsc.org The rate of this process is influenced by electronic effects of substituents on the aromatic ring; electron-withdrawing groups can increase the rate, while electron-donating groups can decrease it. rsc.org A second, alternative mechanism involves the deprotonation of the amide proton, followed by rearrangement to form an enolate, which then leads to racemization. rsc.org Studies have shown that for phenylglycine, the rate of tritium (B154650) exchange is nearly identical to the rate of racemization, which supports the carbanion intermediate mechanism. lookchem.com

Metal Ion Complexation and Thermodynamic Studies

L-phenylglycine, like other amino acids, readily forms complexes with various metal ions. researchgate.netnih.gov The carboxylate and amino groups of L-phenylglycine serve as ligands, coordinating with metal ions to form stable complexes. researchgate.net Thermodynamic studies have been conducted to understand the stability and energetics of these interactions.

Using techniques like potentiometry, researchers have determined the stoichiometric and thermodynamic stability constants for L-phenylglycine complexes with several transition metal ions, including UO₂²⁺, La³⁺, and Zr⁴⁺, as well as Mn²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺. researchgate.netnih.gov These studies are often performed at different temperatures and ionic strengths to calculate key thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). researchgate.netresearchgate.net The results indicate that the complexation processes are often spontaneous, as shown by negative ΔG° values. researchgate.net The stability of the formed complexes is influenced by factors like the valence and radius of the metal ion. nih.gov This fundamental data is crucial for understanding the role of L-phenylglycine in biological systems and its applications in fields like separation science. researchgate.netsymbiosisonlinepublishing.com

Metal IonThermodynamic ParameterObservationReference
UO₂²⁺ΔG°, ΔH°, ΔS°Complexation process is spontaneous. researchgate.net
La³⁺ΔG°, ΔH°, ΔS°Complexation process is spontaneous. researchgate.net
Zr⁴⁺ΔG°, ΔH°, ΔS°Complexation process is spontaneous. researchgate.net
Co(II), Ni(II), Cu(II), Zn(II), Pb(II)Stability Constants (Kf)Stability follows the trend: Co(II) < Zn(II) < Pb(II) < Ni(II) < Cu(II). Reactions are endothermic. symbiosisonlinepublishing.com

Enantioselective Recognition and Discrimination

The ability to distinguish between the L- and D-enantiomers of phenylglycine is vital for biological and pharmaceutical purposes. acs.orgfigshare.com Research has focused on developing methods for the enantioselective recognition and separation of these stereoisomers.

One successful approach utilizes supramolecular chemistry. A rationally designed binaphthyl-linked zinc bisporphyrinate complex has shown remarkable enantioselective binding for L-phenylglycine ethyl ester (L-PhgOEt). acs.orgfigshare.com This host molecule demonstrated a significant amplification in its circular dichroism (CD) response for the L-enantiomer over the D-enantiomer, with a quantified enantioselectivity (L/D) of 4.8. acs.orgfigshare.com X-ray crystal analysis revealed a multimodal recognition mechanism involving axial coordination to the zinc centers, hydrogen bonding, and π-system stabilization. acs.org Other chiral selectors, such as cinchona alkaloid derivatives, have also been used in liquid membrane transport systems to achieve enantioselective transport of D,L-phenylglycine, with the L-enantiomer being transported preferentially. scielo.br Furthermore, pyridinium-based chiral compounds derived from L-amino acids have been synthesized and studied for their efficacy in chiral recognition, although structural tuning did not always lead to significant changes in enantioselectivity. rsc.org These studies are fundamental for creating tailored chiral receptors and for ensuring the enantiomeric purity of L-phenylglycine in various applications. acs.orgscielo.br

Enzymatic Acetylation Mechanisms

Enzymatic acetylation is a crucial biological process involving the transfer of an acetyl group to a substrate, often mediated by acetyltransferases. In the context of L-phenylglycine, this modification can influence its properties and biological activity.

N-terminal acetylation is a widespread post-translational modification in proteins, affecting their stability, interactions, and localization. vulcanchem.com This process is carried out by N-acetyltransferases (NATs). vulcanchem.com For instance, the acetyl group in N-acetylglycyl-L-phenylalanine enhances its stability against enzymatic breakdown. vulcanchem.com

A notable example is the N-acetyltransferase from Chryseobacterium sp. strain 5-3B, which is an acetyl coenzyme A (acetyl-CoA)-dependent enzyme. nih.gov This enzyme selectively catalyzes the transfer of an acetyl group from acetyl-CoA to the amino group of L-2-phenylglycine. nih.gov The product of this reaction is (2S)-2-acetylamino-2-phenylacetic acid. nih.gov The enzyme exhibits broad acyl donor specificity, capable of transferring various acyl groups to L-phenylglycine. nih.gov

The kinetics of this enzymatic reaction have been characterized, with the Km and Vmax values for L-2-phenylglycine being 0.145 ± 0.026 mM and 43.6 ± 2.39 μmol · min−1 · mg protein−1, respectively. nih.gov This indicates a high affinity and catalytic efficiency of the enzyme for L-phenylglycine. Research has also identified YhhY, a putative metal-inducible acetyltransferase in E. coli, which can acetylate several amino acids, including phenylalanine. keio.ac.jp

Table 1: Kinetic Parameters of N-Acetyltransferase from Chryseobacterium sp. for L-2-Phenylglycine

Parameter Value Unit
Km 0.145 ± 0.026 mM
Vmax 43.6 ± 2.39 μmol · min−1 · mg protein−1

Peptidization Dynamics and Oscillations in Aqueous Media

Spontaneous peptidization of amino acids, including phenylglycine, has been observed in aqueous solutions. This phenomenon involves the formation of peptide bonds without the presence of enzymes.

Thin-layer chromatography has provided evidence that phenylglycine dissolved in 70% aqueous ethanol (B145695) at room temperature undergoes spontaneous peptidization. akjournals.comakjournals.com A key factor for this instantaneous peptidization is the presence of both R and S enantiomers of phenylglycine in the solution, with the most significant effect seen with the racemic mixture. akjournals.comakjournals.comresearchgate.net It is hypothesized that the polycondensation of phenylglycine is linked to its capacity for spontaneous oscillatory chiral conversion. akjournals.com

Further studies have investigated the oscillatory peptidization of L-phenylglycine and L-phenylalanine in both aqueous and non-aqueous systems. researchgate.net These investigations, primarily using HPLC-based methods, have traced the concentration changes of peptidization products, revealing different oscillation patterns for single amino acids compared to binary mixtures. researchgate.net

The process of spontaneous oscillatory peptidization has also been observed for other amino acids, with some, like L-cysteine and L-proline, following a circadian rhythm in aqueous-organic solvents. dntb.gov.ua

Interaction with Calcium-Sensing Receptors

L-phenylalanine, a structurally similar amino acid to L-phenylglycine, is known to interact with the calcium-sensing receptor (CaSR), a G-protein-coupled receptor that plays a vital role in calcium homeostasis. frontiersin.orgplos.orgelifesciences.org

L-amino acids, including L-phenylalanine, act as positive allosteric modulators of the CaSR, meaning they enhance the receptor's sensitivity to its primary agonist, extracellular calcium (Ca2+). frontiersin.orgelifesciences.org This interaction occurs at the Venus flytrap domain (VFTD) of the receptor. frontiersin.orgplos.org The binding of L-phenylalanine to the hinge region between the two lobes of the VFTD, in conjunction with Ca2+, leads to a highly cooperative activation of the receptor. frontiersin.org

The binding affinity of L-phenylalanine to the CaSR has been determined to be approximately 10 mM in the absence of Ca2+. frontiersin.org The presence of L-phenylalanine increases the receptor's affinity for Ca2+. frontiersin.org Mutations in the CaSR, particularly in the hinge region of the VFTD, can affect this interaction. For example, the P221Q mutation's response to Ca2+ can be partially rescued by L-phenylalanine, while the L173P mutation shows impaired heterotropic cooperativity in the presence of L-phenylalanine. plos.org

The activation of CaSR by L-phenylalanine and other amino acids is significant in the gastrointestinal tract, where it helps monitor protein and amino acid metabolism. frontiersin.orgcambridge.org This activation can stimulate the secretion of intestinal hormones like cholecystokinin (B1591339) (CCK), gluco-insulinotropic peptide (GIP), and glucagon-like peptide-1 (GLP-1). cambridge.org

Table 2: Effect of L-Phenylalanine on the EC50 of CaSR Mutants for [Ca2+]o

CaSR Mutant EC50 for [Ca2+]o (mM) EC50 for [Ca2+]o with L-Phe (mM)
P221Q 6.1 ± 0.3 4.5 ± 0.4
L173P 9.0 ± 0.9 No significant change

Reaction Mechanisms in Flavors (e.g., Phenylacetaldehyde (B1677652) formation)

Phenylacetaldehyde is a significant flavor compound with a honey-like aroma, and its formation is often linked to the degradation of L-phenylalanine, a process relevant to food chemistry. The primary pathway for its generation is the Strecker degradation, a reaction involving the oxidative deamination and decarboxylation of an α-amino acid in the presence of an α-dicarbonyl compound. mdpi.comresearchgate.net

In the context of the Maillard reaction, a key set of reactions in food browning and flavor development, L-phenylalanine reacts with reducing sugars. scispace.com The Amadori compound, N-(1-deoxy-D-fructosyl)-L-phenylalanine (Fru-Phe), formed from the reaction of phenylalanine and glucose, is a superior precursor to phenylacetaldehyde compared to the simple mixture of the sugar and amino acid. scispace.com The yield of phenylacetaldehyde from Fru-Phe is significantly enhanced in the presence of oxygen and copper (II) ions. scispace.com

Studies have shown that the formation of phenylacetaldehyde is pH-dependent. While one study indicated an optimal pH of 5, another observed greater formation at pH 7 compared to lower pH values. mdpi.comscispace.com In simulated systems mimicking the steaming of Chinese water chestnuts, it was found that glucose and phenylalanine are the primary substrates for phenylacetaldehyde formation. researchgate.net The caramelization of glucose produces α-dicarbonyl compounds like methylglyoxal (B44143) (MGO), 2,3-butanedione (B143835) (BD), and glyoxal (B1671930) (GO), which then react with phenylalanine via Strecker degradation to produce phenylacetaldehyde. researchgate.net

Advanced Analytical and Spectroscopic Research on L Phenylglycine

Chromatographic Techniques for L-Phenylglycine Analysis

Chromatography stands as a cornerstone for the separation and quantification of L-phenylglycine. Various methods have been developed to address different analytical challenges, from routine analysis to the complex separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of L-phenylglycine. When coupled with a Diode Array Detector (DAD), it allows for the quantification of L-phenylglycine and related compounds that absorb UV light. researchgate.net However, for compounds lacking a UV chromophore, such as certain impurities or degradation products, an Evaporative Light Scattering Detector (ELSD) can be employed. ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it suitable for detecting a wide range of compounds.

Research has utilized HPLC with both DAD and ELSD to monitor the chemical transformations of L-phenylglycine in solution. researchgate.net For instance, studies have investigated the spontaneous oscillatory polycondensation of L-phenylglycine in aqueous ethanol (B145695) solutions, where HPLC-DAD and HPLC-ELSD were used to track the concentration changes of the amino acid over time. researchgate.net This combination of detectors provides a more comprehensive profile of the sample, capturing both UV-absorbing and non-UV-absorbing species. researchgate.netwiley.com

A method for separating L-phenylglycine and L-phenylalanine has been developed using a specific C18 column. mtc-usa.com This is significant because underivatized amino acids are often poorly retained on standard C18 columns and elute in the void volume. mtc-usa.com The ability to separate these closely related amino acids is crucial for quality control and impurity profiling.

Table 1: HPLC Methods for L-Phenylglycine Analysis

Analytical MethodColumnMobile PhaseDetectorApplication
HPLCC1850:50 Acetonitrile / DI Water / 0.5% Formic AcidNot specifiedSeparation of L-(+)-alpha-phenylglycine and L-phenylalanine. mtc-usa.com
HPLCNot specified70% aqueous ethanolDAD, ELSDMonitoring spontaneous oscillatory polycondensation of L-phenylglycine. researchgate.net
HPLCNot specified70% aqueous acetonitrileDAD, ELSD, MSInvestigating spontaneous oscillatory oligomerization of L-phenylalanine and L-hydroxyproline. researchgate.net

This table summarizes different HPLC methods used for the analysis of L-Phenylglycine.

The separation of enantiomers is of paramount importance, particularly in the pharmaceutical industry where the biological activity of a molecule is often stereospecific. Chiral HPLC is the most effective technique for determining the enantiomeric composition of L-phenylglycine. yakhak.org This is crucial as D-phenylglycine is a key starting material for the synthesis of antibiotics like ampicillin (B1664943) and cephalexin, and its enantiomeric purity must be confirmed. tci-thaijo.org

Several approaches to chiral HPLC for phenylglycine have been explored:

Chiral Stationary Phases (CSPs): These are columns where a chiral selector is immobilized on the stationary phase. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have been successfully used for the enantiomeric resolution of phenylglycine derivatives. yakhak.org Other CSPs, like those based on cyclodextrins, teicoplanin, and ristocetin, have also been investigated for the separation of phenylalanine enantiomers, with teicoplanin and ristocetin-based phases showing good resolution in reversed-phase mode. researchgate.net

Chiral Mobile Phase Additives: An alternative to CSPs is the use of a chiral mobile phase. A method has been developed using a standard C18 column with a mobile phase containing a copper(II)-L-proline complex. tci-thaijo.org This forms diastereomeric complexes with the D- and L-phenylglycine enantiomers, allowing for their separation. tci-thaijo.org The optimal conditions for this separation were found to be a mobile phase containing 2.5:5 mM copper(II):L-proline at a pH of 6.0 with 10% methanol. tci-thaijo.org Another approach involves dynamically coating a reversed-phase column with a chiral crown ether. researchgate.net

Table 2: Chiral HPLC Methods for Phenylglycine Enantioseparation

Separation TechniqueStationary PhaseMobile Phase/AdditiveKey Findings
Chiral Stationary PhaseAmylose and cellulose phenylcarbamatesIsocratic 10-30% 2-propanol/hexaneEfficient enantiomeric resolution of nitrobenzoxadiazole (NBD) derivatives of phenylglycine. yakhak.org
Chiral Mobile PhaseC18Copper(II)-L-proline complexSuccessful separation of D- and L-phenylglycine with retention times of ~5 and 11 min, respectively. tci-thaijo.org
Dynamic CoatingODS columnChiral crown etherDemonstrated potential for resolving phenylglycine enantiomers. researchgate.net

This table outlines various chiral HPLC strategies for the enantiomeric resolution of Phenylglycine.

High-Performance Liquid Chromatography (HPLC) and its Variants (DAD, ELSD)

Mass Spectrometry (MS) in L-Phenylglycine Characterization

Mass spectrometry is an indispensable tool for the structural characterization of L-phenylglycine and its derivatives. biopharmaspec.com It provides information on molecular weight and fragmentation patterns, which aids in structure elucidation. biopharmaspec.com ESI-MS has been used to characterize complexes of lead with L-phenylalanine, providing insights into heavy metal-amino acid interactions. nih.gov In another study, tandem mass spectrometry was used to confirm reactions in the homologation pathway of L-phenylalanine. nih.gov

A novel and rapid mass spectrometric method has been developed for the quantitative chiral analysis of phenylglycine. nih.gov This kinetic method involves the formation of transition-metal-bound trimeric cluster ions containing the phenylglycine enantiomers, which are generated by electrospray ionization (ESI). nih.govacs.org These cluster ions are then subjected to collision-induced dissociation (CID). The ratio of the rates of two competitive dissociation pathways is related to the enantiomeric composition of the mixture. nih.gov This allows for the accurate determination of enantiomeric excess in intermediates. nih.gov This technique offers a significant advantage in terms of speed and sensitivity over traditional chromatographic methods. polyu.edu.hk

Spectroscopic Methods for Conformational and Structural Studies

Spectroscopic techniques are vital for probing the three-dimensional structure and conformational preferences of L-phenylglycine. ptbioch.edu.pl These studies are often complemented by computational chemistry to provide a detailed understanding of the molecule's structure. researchgate.net

The conformational landscape of L-phenylglycine in the gas phase has been investigated using sophisticated double resonance spectroscopy techniques, such as UV-UV and IR-UV spectroscopy, coupled with supersonic molecular beams. aip.orgaip.org In one study, these methods, combined with ab initio calculations, revealed the presence of a single conformer of L-phenylglycine in the jet-cooled environment. aip.orgaip.orgnih.gov This conformer was found to have a double hydrogen bond from the amino group to the carboxyl group. aip.org

The IR-UV double resonance spectroscopy was instrumental in determining the direction of the hydrogen bond. aip.org Interestingly, the identified conformer was different from those previously observed in a microwave spectroscopic study, a discrepancy attributed to different experimental conditions such as vaporization and cooling methods. aip.orgaip.orgaip.org The similarity of the hydrogen bonding in this L-phenylglycine conformer to that of the most abundant conformer of glycine (B1666218) suggests that the fundamental structure of the amino acid backbone is not significantly altered by the presence of the phenyl group. aip.orgnih.gov

Quantum Chemical Calculations (e.g., Ab Initio, DFT)

Quantum chemical calculations, such as Ab Initio and Density Functional Theory (DFT), are powerful computational tools for investigating the molecular properties of L-Phenylglycine at the atomic level. These methods provide insights into the molecule's optimized geometry, vibrational frequencies, and electronic characteristics.

Researchers have employed both Hartree-Fock (HF) and DFT (specifically the B3LYP functional) methods with basis sets like 6-31G(d,p) to study L-Phenylalanine, a closely related amino acid. researchgate.net These studies involve optimizing the molecular geometry to find the most stable conformation and calculating the vibrational spectra (FTIR and Raman). researchgate.netscholarsresearchlibrary.com The calculated vibrational frequencies are then compared with experimental data to validate the computational model and assign spectral bands to specific molecular motions. scholarsresearchlibrary.comnih.gov For instance, a study on α-methyl-L-phenylalanine used DFT B3LYP/6-311++G(d,p) level of theory to analyze the vibrational spectra of its zwitterionic dimer, focusing on the N-H∙∙∙O hydrogen bonding. ijrti.org

Natural Bond Orbital (NBO) analysis is another crucial aspect of these computational studies. It helps in understanding intramolecular and intermolecular interactions, such as charge transfer, which are responsible for the stabilization of the molecule. nih.gov Furthermore, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide information about the molecule's reactivity and electronic transitions. nih.gov

While direct quantum chemical studies exclusively on L-Phenylglycine are not as prevalent in the provided search results as those on L-Phenylalanine, the methodologies are directly transferable. These computational approaches have been successfully applied to a variety of amino acids and their derivatives to elucidate their structural and electronic properties. scilit.comaip.orgresearchgate.net For example, DFT has been used to study the molecular structure and vibrational spectra of N-tert-butoxycarbonyl-L-phenylalanine. tandfonline.com

Below is a table summarizing the types of data obtained from quantum chemical calculations for amino acids like L-Phenylalanine, which are applicable to L-Phenylglycine.

Calculated Property Methodology Significance Relevant Amino Acid Example
Optimized Molecular GeometryDFT (e.g., B3LYP), Ab Initio (e.g., HF)Determines the most stable 3D structure, bond lengths, and angles.α-methyl-L-phenylalanine ijrti.org
Vibrational FrequenciesDFT, HFPredicts IR and Raman spectra for comparison with experimental data. researchgate.netscholarsresearchlibrary.comL-Phenylalanine researchgate.netscholarsresearchlibrary.com
NBO AnalysisDFTCharacterizes intra- and intermolecular bonding and charge transfer. nih.govL-Phenylalanine L-Phenylalaninium Perchlorate nih.gov
HOMO-LUMO EnergiesDFTIndicates electronic reactivity and potential for charge transfer. nih.govL-Phenylalanine L-Phenylalaninium Perchlorate nih.gov

Microscopic Techniques (e.g., SEM, AFM) for Supramolecular Assemblies

Microscopic techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are indispensable for visualizing the morphology and structure of supramolecular assemblies of L-Phenylglycine and related molecules. These techniques provide direct, high-resolution images of the self-assembled nanostructures.

Studies on L-Phenylalanine have shown its ability to self-assemble into various morphologies, including fibrils, flakes, and fibrous networks, which have been extensively characterized by SEM and AFM. nih.govresearchgate.netmdpi.com For example, the self-assembly of L-Phenylalanine in aqueous solutions at different pH levels results in distinct structures; fibrillar morphologies are dominant in the zwitterionic state, while flakes are observed in cationic and anionic states. researchgate.net The concentration of the amino acid also influences the resulting morphology, with higher concentrations leading to more crowded fibrillar structures. nih.govresearchgate.net

AFM has been used to reveal the detailed surface topography and dimensions of these assemblies. For instance, in the study of L-phenylalanine-terminated bolaamphiphiles, AFM was used to confirm the micrometer-level thickness of the resulting microtubes. nih.gov Similarly, AFM and SEM images of a hydrogel formed from Phenylalanine highlighted a fibrous network with widths ranging from 200 to 900 nm. mdpi.com

The co-assembly of L-Phenylalanine with other molecules, such as L-Histidine, has also been investigated using these microscopic techniques. acs.org These studies reveal how intermolecular interactions can lead to the formation of diverse and well-defined supramolecular structures, including fibers, rods, and flake-like morphologies. acs.org

The table below presents examples of morphologies observed for L-Phenylalanine assemblies using microscopic techniques.

Assembly Type Microscopy Technique Observed Morphology Influencing Factors
Self-assembly in aqueous solutionSEMFibrils, FlakespH, Concentration nih.govresearchgate.net
HydrogelSEM, AFMEntangled fibrous networkGelation conditions mdpi.com
Co-assembly with L-HistidineSEMFibers, Rods, FlakesIntermolecular interactions acs.org
L-Phenylalanine-terminated bolaamphiphileSEM, AFM, TEMMicrotubes, Fibers, SpheresSolvent composition nih.gov

Surface Plasmon Resonance (SPR) for L-Phenylalanine/L-Phenylglycine Detection

Surface Plasmon Resonance (SPR) is a highly sensitive, label-free optical technique used for detecting and quantifying molecular interactions in real-time. It has been successfully employed for the detection of L-Phenylalanine, and the principles are applicable for the detection of L-Phenylglycine as well.

One approach involves the use of molecularly imprinted polymers (MIPs) on the surface of the SPR sensor chip. mdpi.comnih.gov A polymeric film is created with template molecules of L-Phenylalanine. mdpi.comresearchgate.net After polymerization, the template molecules are removed, leaving behind cavities that are complementary in shape and chemical functionality to the target analyte. mdpi.comresearchgate.net This creates a selective recognition site for L-Phenylalanine.

When a solution containing L-Phenylalanine is passed over the sensor surface, the molecules bind to these imprinted cavities, causing a change in the refractive index at the sensor surface. This change is detected as a shift in the SPR angle, which is proportional to the concentration of the analyte. mdpi.com

A study developing an L-Phenylalanine imprinted SPR sensor reported a detection range of 5.0–400.0 μM, with a limit of detection (LOD) of 0.0085 μM and a limit of quantification (LOQ) of 0.0285 μM. mdpi.comnih.gov The sensor demonstrated good selectivity for L-Phenylalanine over other molecules like D-Phenylalanine and L-Tryptophan. mdpi.comnih.gov The response time for a complete measurement cycle, including equilibration, adsorption, and desorption, was approximately 9 minutes. mdpi.comnih.gov

The development of such SPR-based sensors offers a rapid, sensitive, and selective method for the detection of L-Phenylalanine, which can be adapted for L-Phenylglycine. researchgate.net

The key parameters of an L-Phenylalanine SPR sensor are summarized in the table below.

Parameter Value/Description Reference
Recognition ElementMolecularly Imprinted Polymer (MIP) mdpi.comresearchgate.net
AnalyteL-Phenylalanine mdpi.comnih.gov
Detection Range5.0–400.0 μM mdpi.com
Limit of Detection (LOD)0.0085 μM mdpi.comnih.gov
Limit of Quantification (LOQ)0.0285 μM mdpi.comnih.gov
SelectivityHigh for L-Phenylalanine over D-Phenylalanine and L-Tryptophan mdpi.comnih.gov
Response Time~9 minutes (for equilibration, adsorption, and desorption) mdpi.comnih.gov

Future Directions and Emerging Research Areas

Exploration of Novel Biosynthetic Pathways for Phenylglycines

The conventional chemical synthesis of L-phenylglycine often involves hazardous reagents and organic solvents, prompting a shift towards more environmentally benign biological methods. nih.gov Fermentative processes, in particular, offer high enantioselectivity and the use of sustainable raw materials. nih.gov

Researchers have identified and are actively exploring natural biosynthetic pathways for L-phenylglycine. One such pathway, discovered in Streptomyces pristinaespiralis, starts from phenylpyruvate (PPA). nih.govrsc.org This multi-step enzymatic conversion involves the transformation of PPA to phenylacetyl-CoA, followed by oxidation to benzoylformyl-CoA, and subsequent release of the CoA group to yield phenylglyoxylate (B1224774) (PG). Finally, an aminotransferase converts PG to L-phenylglycine. nih.govnih.gov Another natural pathway, identified in Streptomyces coelicolor and Amycolatopsis orientalis, also utilizes PPA as a starting material. nih.gov

Beyond these natural routes, scientists are developing novel biological pathways. One alternative approach uses racemic mandelate (B1228975) as a substrate, employing a combination of mandelate racemase and D-mandelate dehydrogenase to produce phenylglyoxylate, which is then converted to L- or D-phenylglycine. nih.govsemanticscholar.org

Recent studies have demonstrated the successful construction of an L-phenylglycine synthesis pathway in Escherichia coli. nih.gov Initial efforts yielded 0.23 mM of L-phenylglycine from 10 mM of L-phenylalanine. By incorporating new hydroxymandelate synthases and hydroxymandelate oxidases, researchers achieved a five-fold increase in production. nih.gov Further optimization, including the introduction of a self-sufficient cofactor regeneration system using a protein scaffold, led to a final L-phenylglycine titer of 3.72 mM (562.5 mg/L), marking a significant advancement in the fermentative production from L-phenylalanine or glucose. nih.govsemanticscholar.org

A four-step enzymatic cascade has also been developed for the efficient production of L-phenylglycine from bio-based L-phenylalanine. nih.govbiorxiv.org This system, engineered in E. coli, initially involved five enzymes but was refined to a more concise four-enzyme pathway. nih.govbiorxiv.org By replacing a transamination step with a leucine (B10760876) dehydrogenase from Bacillus cereus, researchers achieved a near-quantitative conversion of 40 mM L-phenylalanine to 39.97 mM L-phenylglycine. nih.govbiorxiv.org

The exploration of these diverse biosynthetic pathways is crucial for developing commercially viable and environmentally friendly methods for L-phenylglycine production. nih.gov

Development of Next-Generation L-Phenylglycine Derivatives for Therapeutic Applications

L-phenylglycine and its derivatives are recognized as important building blocks in medicinal chemistry, contributing to the bioactivity of various natural products and synthetic drugs. ontosight.airsc.org Their unique structure is integral to pharmaceuticals such as β-lactam antibiotics, the antitumor agent Taxol, and drugs for conditions like Alzheimer's disease. nih.govsemanticscholar.orgjiangnan.edu.cn The growing interest from pharmaceutical companies and research groups underscores their therapeutic potential. rsc.org

Ongoing research is focused on synthesizing and evaluating new L-phenylglycine derivatives with enhanced or novel therapeutic properties. ontosight.ai For instance, certain derivatives have been investigated for their antimicrobial capabilities, showing potential in the development of new antibiotics. ontosight.ai Other areas of active investigation include their role in enzyme inhibition, which has significant implications for drug design, and their potential to modulate immune responses and neurotransmission. ontosight.ai

A recent patent discloses a new class of L-phenylglycine derivatives with demonstrated PPRE (Peroxisome Proliferator-Activated Receptor) agonistic activity. google.com Some of these compounds exhibited relative agonistic activity ranging from 32.91% to 120.42% compared to the positive control, pioglitazone. google.com This makes them promising lead molecules for the development of new anti-diabetic drugs. google.com

The development of these next-generation derivatives often involves modifying the core L-phenylglycine structure. For example, derivatives with o,o-alkoxylation serve as precursors for products with agrochemical applications. mdpi.com Other modifications, such as the creation of boronophenylalanine (BPA) for neutron capture therapy and 4-azido-L-phenylalanine for bioconjugation, highlight the versatility of the phenylglycine scaffold. wikipedia.org

The synthesis of these derivatives is also an area of active research. One-pot biocatalytic cascades are being developed to produce a diverse range of L-phenylalanine derivatives from simple aldehydes or carboxylic acids, offering a green and efficient alternative to traditional organic synthesis. biorxiv.org

Advances in Enantioselective Catalysis and Chiral Recognition

The production of enantiomerically pure L-phenylglycine is critical for its use in pharmaceuticals, as different enantiomers can have vastly different biological activities. nih.govnih.gov Consequently, significant research efforts are directed towards developing highly efficient and selective catalytic methods for its synthesis.

Enzyme-catalyzed reductive amination has emerged as a promising green alternative to traditional chemical methods. acs.org Amino acid dehydrogenases (AADHs) are particularly attractive for this purpose due to favorable reaction thermodynamics and the use of inexpensive amine donors. acs.org Recently, a novel amino acid dehydrogenase from Bacillus clausii (BcAADH) was identified and shown to be highly effective in synthesizing L-phenylglycine from benzoylformic acid. jiangnan.edu.cn This biocatalyst demonstrated broad substrate specificity and enabled the complete conversion of 400 mM benzoylformic acid to L-phenylglycine with an enantiomeric excess (e.e.) of over 99.9% within 6 hours. jiangnan.edu.cn

Another advanced biocatalytic approach involves a three-enzyme cascade in a one-pot synthesis from racemic mandelic acid. nih.gov By co-expressing mandelate racemase, D-mandelate dehydrogenase, and L-leucine dehydrogenase in an engineered E. coli strain, researchers achieved an 87.89% yield and a space-time yield of 79.70 g·L⁻¹·d⁻¹ for L-phenylglycine with an e.e. greater than 99%. nih.gov

The chemoenzymatic synthesis of L-phenylglycine is also being explored. This method combines a chemical step, the Strecker synthesis to form racemic phenylglycinonitrile, with an enzymatic step using a nitrilase to convert the nitrile to the desired amino acid. frontiersin.org By using a highly (R)-specific nitrilase variant, (R)-phenylglycine was synthesized with ee-values ≥ 95% and yields up to 81%. frontiersin.org

Beyond biocatalysis, organocatalysis offers a powerful tool for the enantioselective synthesis of non-proteinogenic α-amino acids like L-phenylglycine. rsc.org A bifunctional tertiary amine-squaramide catalyst has been successfully used in an enantioselective Mannich-type addition to produce adducts that can be readily transformed into α-amino acids. rsc.org

These advancements in enantioselective catalysis and chiral recognition are paving the way for more efficient, sustainable, and cost-effective production of optically pure L-phenylglycine and its derivatives.

Integration of Synthetic Biology and Metabolic Engineering for Sustainable Production

The integration of synthetic biology and metabolic engineering is proving to be a powerful strategy for developing sustainable and efficient microbial cell factories for L-phenylglycine production. nih.govnih.gov These approaches aim to overcome the limitations of traditional chemical synthesis, such as the use of petrochemical feedstocks and hazardous reagents, by harnessing the biosynthetic capabilities of microorganisms. nih.govbionity.com

A key strategy involves the construction of artificial biosynthetic pathways in host organisms like Escherichia coli. nih.govresearchgate.net For example, researchers have successfully created a three-step pathway for D-phenylglycine production starting from phenylpyruvate, a precursor of L-phenylalanine. researchgate.net This pathway utilizes enzymes from different organisms: hydroxymandelate synthase (HmaS) from Amycolatopsis orientalis, hydroxymandelate oxidase (Hmo) from Streptomyces coelicolor, and a stereoinverting aminotransferase (HpgAT) from Pseudomonas putida. nih.govresearchgate.net By expressing these genes in E. coli strains already optimized for L-phenylalanine production, the first completely fermentative production of D-phenylglycine from glucose was achieved. researchgate.net

Similarly, synthetic biology approaches have been used to modify the natural L-phenylglycine biosynthetic pathway from Streptomyces pristinaespiralis to produce D-phenylglycine. bionity.com This was accomplished by replacing the gene for the L-specific aminotransferase with one that codes for a D-specific aminotransferase. nih.gov

Metabolic engineering efforts also focus on optimizing the host strain to improve product yield. This includes enhancing the availability of precursors and cofactors, and blocking competing metabolic pathways. nih.govacs.org For instance, in an engineered E. coli strain, a cofactor self-sufficient system was introduced to improve L-phenylglycine synthesis. nih.gov This involved creating a protein scaffold to co-localize enzymes of the synthesis pathway and the cofactor regeneration module, which minimized the loss of intermediates and enhanced product formation. nih.govsemanticscholar.org This strategy resulted in a 2.1-fold increase in L-phenylglycine production. nih.gov

Furthermore, multi-enzyme cascades are being designed and implemented in whole-cell biocatalysts for efficient conversion of substrates like L-phenylalanine to L-phenylglycine. nih.gov A four-step enzymatic cascade demonstrated a 99.9% conversion rate, showcasing the potential for industrial application. nih.gov These integrated approaches are paving the way for the sustainable and high-level production of phenylglycines from renewable resources. bionity.commdpi.com

Computational Approaches in Predicting L-Phenylglycine Interactions and Mechanisms

Computational methods, particularly molecular docking and protein modeling, are becoming indispensable tools in understanding the interactions and mechanisms of L-phenylglycine and its derivatives. jddtonline.info These approaches accelerate drug discovery by predicting binding mechanisms, identifying potential lead compounds, and optimizing drug design, thereby reducing time and cost compared to purely experimental techniques. jddtonline.info

Molecular docking is used to predict the preferred binding orientation of a ligand, such as L-phenylglycine, to a target protein. jddtonline.info For example, AutoDock Vina has been used to predict the L-phenylalanine binding site on the calcium-sensing receptor (CaSR). nih.gov By analyzing the interatomic contacts between the ligand and the receptor, researchers can identify key residues involved in the binding pocket. nih.gov Such studies have provided insights into how L-phenylalanine allosterically modulates the receptor's activity, which is crucial for understanding its physiological roles and for designing drugs that target this receptor. nih.gov

Protein modeling techniques, such as comparative modeling and advanced methods like AlphaFold, are used to generate 3D structures of proteins when experimental structures are unavailable. jddtonline.info These models can then be used in docking studies to explore interactions with L-phenylglycine. The integration of protein modeling with molecular docking provides a powerful workflow for investigating ligand-protein interactions. jddtonline.info

Beyond static docking, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of L-phenylglycine and its target proteins over time. MD simulations have been used to investigate the correlated motions of binding sites within the CaSR, revealing how the binding of L-phenylalanine can globally influence the receptor's conformation and enhance its cooperative activation. nih.gov

In the context of peptide-protein interactions, which are relevant for many L-phenylglycine-containing bioactive molecules, computational methods are being adapted to predict binding sites and affinities. rsc.org Machine learning and deep learning models are increasingly used to analyze sequence and structural features to predict these interactions. rsc.org For instance, computational methodologies can be used to extend a known peptide anchor by adding amino acid residues and then evaluating the binding affinity of the generated peptides through flexible-backbone docking. jove.com This allows for the prediction of amino acid preferences at different positions, which is valuable for designing novel peptides with improved binding properties. jove.com

These computational approaches are essential for elucidating the complex interactions of L-phenylglycine and for guiding the rational design of new therapeutic agents. ontosight.aijddtonline.info

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Phg-OH
Reactant of Route 2
H-Phg-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.